molecular formula C15H15N3O2S B2985220 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034476-93-0

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2985220
CAS No.: 2034476-93-0
M. Wt: 301.36
InChI Key: LCFDQTZOCYYDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide (CAS 2034476-93-0) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C 15 H 15 N 3 O 2 S and a molecular weight of 301.36 g/mol, this molecule incorporates multiple pharmacologically active motifs, including a pyrazole, a thiophene, and a furan ring . This compound is designed as a chemical building block for the discovery and development of new therapeutic agents. Its core structure is based on pyrazole derivatives, which are privileged scaffolds in drug design known to exhibit a wide spectrum of biological activities . Specifically, pyrazole-containing compounds have demonstrated potent antimicrobial and anticancer properties in preclinical studies . Furthermore, hybrid molecules combining pyrazolyl with thiophene and furan rings, similar to this compound, are actively investigated for their anticancer activity against various human cancer cell lines, making them valuable tools for oncological research . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening in biological assays. Its structural features make it a promising subject for studies aimed at exploring new mechanisms of action and developing novel inhibitors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11-9-13(14-3-2-8-21-14)17-18(11)6-5-16-15(19)12-4-7-20-10-12/h2-4,7-10H,5-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDQTZOCYYDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is C19H17N3O2SC_{19}H_{17}N_{3}O_{2}S, with a molecular weight of 351.42 g/mol. This compound's structure suggests potential interactions with various biological targets due to the presence of multiple functional groups commonly associated with bioactivity.

Potential Biological Activities

Research on structurally similar compounds indicates that this compound may exhibit several biological activities:

1. Antimicrobial Activity
Compounds with similar pyrazole and thiophene structures have shown significant antimicrobial properties. For instance, derivatives evaluated in vitro demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Activity
Pyrazole derivatives have been identified as selective cyclooxygenase (COX) inhibitors, showing superior anti-inflammatory effects compared to standard treatments like celecoxib . The anti-inflammatory potential of related compounds suggests that this compound could similarly inhibit COX enzymes, thereby reducing inflammation.

3. Anticancer Properties
Studies on related compounds indicate promising anticancer activity. For example, certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms involving p53 activation and caspase cleavage . Given the structural similarities, it is plausible that this compound may also possess anticancer properties.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison can be made with similar compounds:

Compound NameStructural FeaturesNotable Biological Activities
N-(2-(1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamidePyrazole and benzofuranAnti-inflammatory
N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamideThiophene and benzofuranAntimicrobial
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuranThiophene and pyrazoleAnticancer

This table highlights the diverse activities associated with structurally related compounds, suggesting a rich pharmacological profile for N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-y)ethyl)furan-3-carboxamide.

Case Studies and Research Findings

While specific case studies directly involving N-(2-(5-methyl-3-(thiophen-2-y)-1H-pyrazol -1-y)ethyl)furan -3-carboxamide are scarce, several studies on related pyrazole derivatives provide insights into their biological activities:

  • Antimicrobial Evaluation : A series of thiazol-thiophene-bearing pyrazole derivatives were synthesized and evaluated for antimicrobial activity, revealing significant efficacy against various pathogens .
  • Cytotoxicity Studies : Research indicated that certain pyrazole derivatives exhibited IC50 values in the micromolar range against cancer cell lines like MCF7 and HeLa, demonstrating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide ()
  • Core structure : Shares the furan-3-carboxamide backbone.
  • Substituents: A thiophen-2-yl-ethyl group replaces the pyrazole-ethyl chain in the target compound. Additionally, a diethylaminophenyl group is attached to the carboxamide nitrogen.
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide ()
  • Core structure : Pyrazole-thiophene and furan motifs are present but linked via a carbohydrazide group instead of a carboxamide.
  • Substituents : A chlorine atom on the thiophene ring and an ethylidene hydrazide group.
  • Impact : The hydrazide group may confer different hydrogen-bonding capabilities and metabolic stability compared to the carboxamide in the target compound .
5-(Furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide ()
  • Core structure : Isoxazole replaces the pyrazole ring.
  • Substituents : Dual N-substituents (pyrrolylmethyl and thiophenemethyl groups).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₇N₃O₂S 395.4 Pyrazole, thiophene, methyl, ethyl
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide C₂₃H₂₅N₃O₂S 407.5 Diethylaminophenyl, thiophen-ethyl
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide C₁₄H₁₁ClN₄O₂S 346.8 Chlorothiophene, carbohydrazide
5-(Furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide C₁₉H₁₇N₃O₃S 367.4 Isoxazole, dual N-substituents
  • Molecular Weight : The target compound (395.4 g/mol) is heavier than the isoxazole derivative (367.4 g/mol) due to the pyrazole ring and ethyl linker.

Spectroscopic Characterization

  • 1H NMR: Target Compound: Expected signals for thiophene protons (δ 7.0–7.5), furan protons (δ 6.3–7.4), and ethyl linker protons (δ 3.5–4.5 for N–CH₂; δ 1.2–1.5 for CH₂–CH₂). Compounds: Show distinct peaks for diethylaminophenyl (δ 1.0–1.5 for CH₃; δ 3.2–3.5 for N–CH₂) .
  • HRMS : Confirms molecular formula and purity across analogs (e.g., reports HRMS data with <2 ppm error) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.